molecular formula C11H12N2O B2597601 N-(1-cyanopropyl)benzamide CAS No. 39149-45-6

N-(1-cyanopropyl)benzamide

Cat. No.: B2597601
CAS No.: 39149-45-6
M. Wt: 188.23
InChI Key: UAMIRZPPHTZDMI-UHFFFAOYSA-N
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Description

N-(1-cyanopropyl)benzamide: is an organic compound with the molecular formula C₁₁H₁₂N₂O It is characterized by the presence of a benzamide group attached to a cyanopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyanoacetylation of Amines: One of the primary methods for synthesizing N-(1-cyanopropyl)benzamide involves the cyanoacetylation of amines.

    Direct Treatment: Another method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of cyanoacetylation and direct treatment can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1-cyanopropyl)benzamide can undergo oxidation reactions, where the cyanopropyl group may be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of N-(1-aminopropyl)benzamide.

    Substitution: The compound can participate in substitution reactions, particularly at the benzamide moiety, leading to the formation of various substituted benzamides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: N-(1-aminopropyl)benzamide.

    Substitution: Substituted benzamides with different functional groups.

Scientific Research Applications

Chemistry: N-(1-cyanopropyl)benzamide is used as a precursor in the synthesis of various heterocyclic compounds. Its unique structure allows it to participate in the formation of biologically active molecules .

Biology and Medicine: Its ability to form various biologically active compounds makes it a valuable intermediate in drug discovery .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-(1-cyanopropyl)benzamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to certain proteins or enzymes and modulating their activity. The cyanopropyl group and the benzamide moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

  • N-(1-cyclopropyl-ethyl)-N-phenyl-benzamide
  • N-(1-cyclopropyl-ethyl)-4-methyl-N-phenyl-benzamide
  • N-(1-cyclopropyl-ethyl)-2-methoxy-N-phenyl-benzamide
  • N-(1-cyclopropyl-ethyl)-4-fluoro-N-phenyl-benzamide
  • 2-chloro-N-(1-cyclopropyl-ethyl)-N-phenyl-benzamide
  • 4-chloro-N-(1-cyclopropyl-ethyl)-N-phenyl-benzamide

Uniqueness: N-(1-cyanopropyl)benzamide is unique due to the presence of the cyanopropyl group, which imparts distinct chemical properties and reactivity. This differentiates it from other benzamide derivatives, which may have different substituents and, consequently, different chemical behaviors .

Properties

IUPAC Name

N-(1-cyanopropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-10(8-12)13-11(14)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMIRZPPHTZDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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